

Application Notes and Protocols for Valtropine (Somatropin) in Specific Patient Populations

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Compound of Interest

Compound Name: Valtropine

Cat. No.: B14865301

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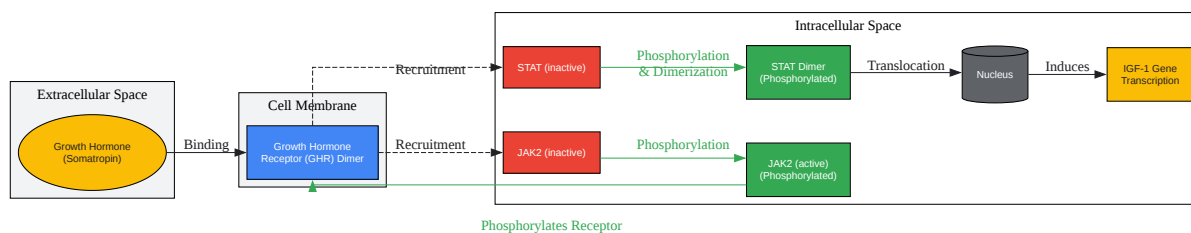
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Valtropine**, a recombinant human growth hormone (somatropin), in the treatment of pediatric and adult growth hormone deficiency (GHD) and Turner syndrome. The information is compiled from clinical trial data and official product documentation.

Mechanism of Action

Valtropine, a polypeptide hormone of recombinant DNA origin, is identical in its amino acid sequence to human growth hormone of pituitary origin. Its primary effect is the stimulation of linear growth. Somatropin binds to the growth hormone receptor (GHR), a dimeric receptor found on the surface of target cells, such as those in the liver and cartilage. This binding initiates a signaling cascade, primarily through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway. The activation of JAK2 leads to the phosphorylation of STAT proteins, which then translocate to the nucleus and stimulate the transcription of target genes, most notably insulin-like growth factor 1 (IGF-1). IGF-1 is a key mediator of the growth-promoting effects of growth hormone.^{[1][2]}

Signaling Pathway Diagram



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Caption: Growth Hormone (GH) Signaling via the JAK-STAT Pathway.

Application in Pediatric Growth Hormone Deficiency

Valtropine is indicated for the long-term treatment of children with growth failure due to inadequate secretion of endogenous growth hormone.

Efficacy Data

A randomized, double-blind, parallel, controlled Phase III study was conducted to assess the efficacy and safety of Valtropin in children with GHD. The results were compared to a reference somatotropin product, Humatrope.

Efficacy Endpoint	Valtropin (n=98)	Humatrope (n=49)
Height Velocity (cm/year) at 12 months (Mean \pm SD)	11.3 \pm 3.0	10.5 \pm 2.8
Change in Height SDS from Baseline at 12 months	+1.19	+1.02

Data from a comparative study of Valtropin and Humatrope in pediatric GHD.

Safety Profile

In the same comparative study, the safety profiles of Valtropin and the reference product were similar. Adverse events were generally mild and transient.

Adverse Event	Valtropin	Humatrope
Injection site reactions	Not specified	Not specified
Headache	Not specified	Not specified
Antibody Formation	3.1%	2.0%

Experimental Protocol: Pediatric GHD Clinical Trial

Study Design: A 12-month, multicenter, randomized, double-blind, active-controlled, parallel-group study.

Patient Population:

- **Inclusion Criteria:** Pre-pubertal children with a diagnosis of GHD, confirmed by two different GH stimulation tests (peak GH level ≤ 7 ng/ml).
- **Exclusion Criteria:** Previous treatment with growth hormone, presence of a brain tumor, or other significant systemic diseases.

Dosing and Administration:

- Valtropin was administered subcutaneously at a dose of 0.025 - 0.035 mg/kg body weight per day.

Efficacy Assessments:

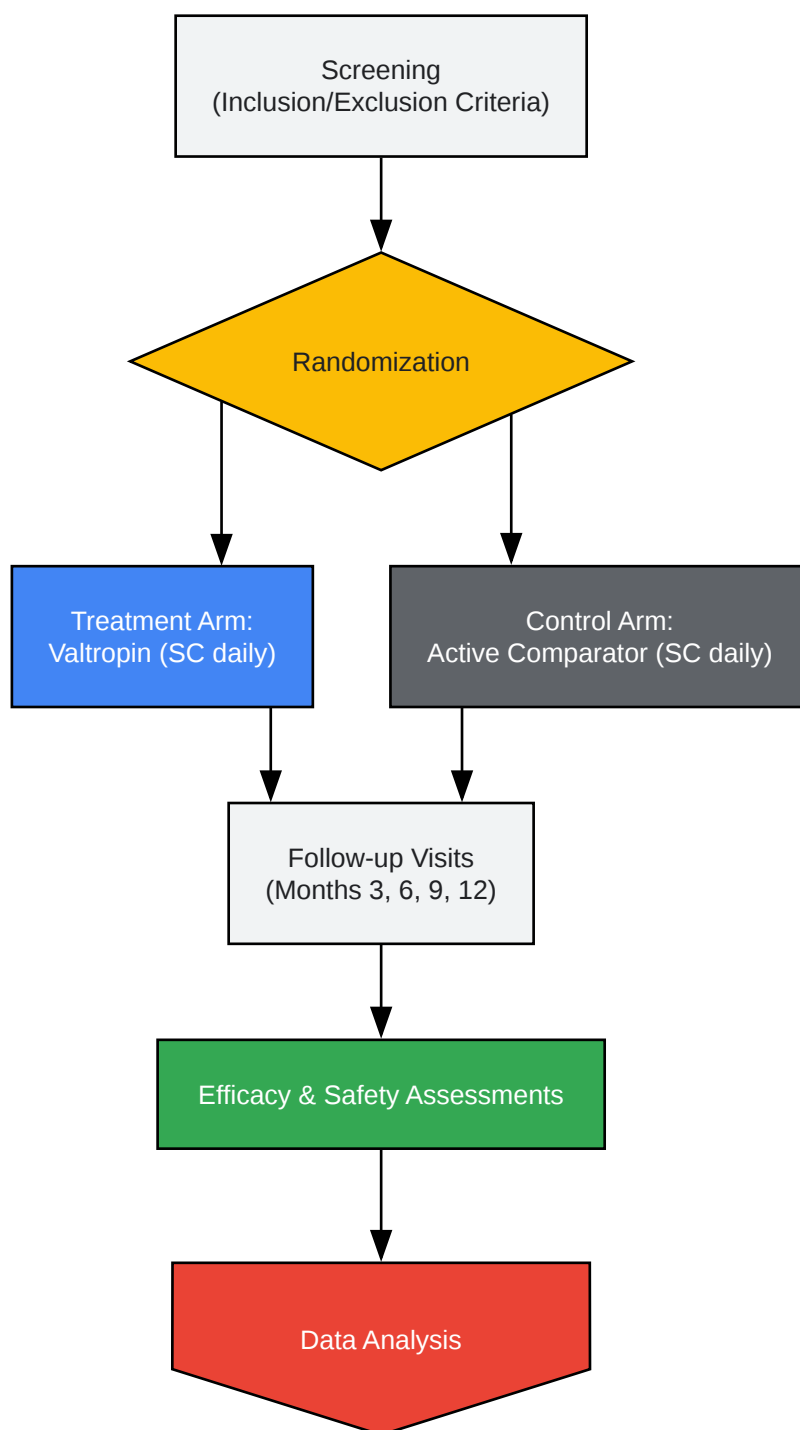
- Standing height was measured at baseline and at 3-month intervals.
- Height velocity and height standard deviation score (SDS) were calculated.
- Bone age was assessed at baseline and at 12 months.

- Serum IGF-1 and IGF-1 binding protein-3 (IGFBP-3) levels were measured.

Safety Assessments:

- Adverse events were monitored throughout the study.
- Anti-GH antibody formation was assessed.

Experimental Workflow



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Caption: Workflow for a Pediatric GHD Clinical Trial.

Application in Turner Syndrome

Valtropine is indicated for the treatment of short stature in children with Turner syndrome, confirmed by chromosome analysis.

Efficacy Data

An open-label, single-arm Phase III study was conducted to evaluate the efficacy and safety of Valtropin in girls with Turner syndrome.

Efficacy Endpoint	Baseline (Mean \pm SD)	12 Months (Mean \pm SD)
Height Velocity (cm/year)	3.8 \pm 1.8	9.7 \pm 1.6

Data from a single-arm study of Valtropin in girls with Turner Syndrome.[3]

Safety Profile

In this study, Valtropin was well-tolerated with no significant adverse events reported.[3]

Experimental Protocol: Turner Syndrome Clinical Trial

Study Design: An open-label, single-arm, multicenter study.

Patient Population:

- Inclusion Criteria: Pre-pubertal girls (aged 2-9 years) with a confirmed diagnosis of Turner syndrome and short stature. Patients were not previously treated with growth hormone or androgens and had well-documented height over the previous 12 months.
- Exclusion Criteria: Not specified in detail in the available documentation.

Dosing and Administration:

- Valtropin was administered subcutaneously at a dose of 0.045 - 0.050 mg/kg body weight per day.

Efficacy Assessments:

- The primary efficacy variable was height velocity at 12 months.

- Secondary efficacy variables included serum levels of GH-dependent growth factors (IGF-1 and IGFBP-3).

Safety Assessments:

- Adverse events were monitored throughout the study.

Application in Adult Growth Hormone Deficiency

Valtropine is indicated for replacement therapy in adults with pronounced growth hormone deficiency of either childhood- or adult-onset etiology.

Efficacy Data

A 6-month, multicenter, randomized, double-blind, placebo-controlled clinical trial was conducted in adults with GHD using Eutropin™ INJ, a formulation described as qualitatively identical to Valtropin.

Efficacy Endpoint	Eutropin™ INJ	Placebo
Change in Fat Mass (kg) (Mean ± SE)	-1.17 ± 0.25	+0.18 ± 0.35
Change in Lean Body Mass (kg)	Statistically significant increase	Not specified

Data from a clinical trial in adult GHD patients with Eutropin™ INJ.

Safety Profile

In the adult GHD trial, Eutropin™ INJ was generally well-tolerated.

Adverse Event	Eutropin™ INJ (n=92)	Placebo (n=61)
Edema	12.0%	8.2%
Upper respiratory tract infection	6.5%	1.6%
Urticaria	2.2%	6.6%

Experimental Protocol: Adult GHD Diagnosis and Treatment

Diagnosis:

- The diagnosis of adult GHD should be confirmed by a growth hormone stimulation test. The insulin tolerance test (ITT) is considered the gold standard. If contraindicated, alternative tests such as the glucagon stimulation test or the macimorelin stimulation test can be used.

Dosing and Administration:

- The recommended starting dose is 0.15 - 0.30 mg/day, administered as a subcutaneous injection.
- The dose may be increased gradually based on clinical response and serum IGF-1 concentrations.
- The total daily dose usually does not exceed 1 mg.

Monitoring:

- Clinical response, side effects, and serum IGF-1 levels should be monitored to guide dose titration.

Note: Valtropin's marketing authorization in the European Union was voluntarily withdrawn for commercial reasons.

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References

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